molecular formula C11H12N2O B15206511 1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone

1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone

Cat. No.: B15206511
M. Wt: 188.23 g/mol
InChI Key: BTHRFKSANLZSIT-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with suitable pyrrole precursors under controlled conditions. For instance, the reaction of 1-pyridin-3-yl-ethanone with a pyrrole derivative in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine ring.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(3-pyridin-3-yl-2,5-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-9(14)13-6-4-11(8-13)10-3-2-5-12-7-10/h2-5,7H,6,8H2,1H3

InChI Key

BTHRFKSANLZSIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=C(C1)C2=CN=CC=C2

Origin of Product

United States

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